molecular formula C9H10FNOS B13452354 [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one

[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one

Katalognummer: B13452354
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: YAWMNIQLBQRICM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one is a chemical compound with the molecular formula C9H10FNOS and a molecular weight of 199.2452 g/mol . This compound is characterized by the presence of a cyclopropyl group, a 4-fluorophenyl group, and an imino-lambda6-sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one typically involves the reaction of cyclopropylamine with 4-fluorobenzaldehyde in the presence of a sulfur source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Analyse Chemischer Reaktionen

[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H10FNOS

Molekulargewicht

199.25 g/mol

IUPAC-Name

cyclopropyl-(4-fluorophenyl)-imino-oxo-λ6-sulfane

InChI

InChI=1S/C9H10FNOS/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9,11H,5-6H2

InChI-Schlüssel

YAWMNIQLBQRICM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=N)(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.